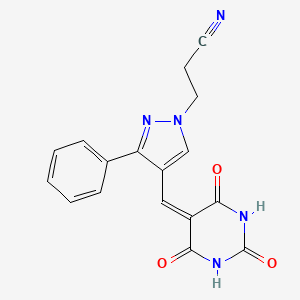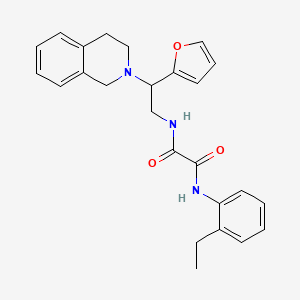
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound known for its multifaceted applications in scientific research and industry. It is notable for its unique structure, which features a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple synthetic steps. It often begins with the synthesis of intermediate compounds that include 3,4-dihydroisoquinoline, furan-2-yl-ethylamine, and 2-ethylphenyl oxalamide. These intermediates undergo specific reactions such as condensation, reduction, and coupling reactions under controlled conditions to form the desired compound. The reaction conditions involve catalysts, specific temperature ranges, and solvents to ensure the efficiency and yield of the product.
Industrial Production Methods: In an industrial setting, the production methods are scaled-up versions of laboratory techniques, with an emphasis on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, which allows for the seamless integration of reactions, and automated processes to precisely control reaction parameters, are commonly employed. Safety protocols are also strictly followed to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide can undergo various types of chemical reactions. These include oxidation, reduction, substitution, and condensation reactions.
Common Reagents and Conditions: Common reagents used include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various organic and inorganic reagents for substitution and condensation reactions. Reaction conditions may involve solvents such as ethanol or dichloromethane, temperature control, and catalytic agents.
Major Products: The major products formed from these reactions can vary but often include derivatives that maintain the core structure of the original compound while incorporating functional groups introduced during the reactions
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has extensive applications in scientific research across various fields:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: In biological research, the compound is employed to study cellular processes and biochemical pathways. Its interactions with biological molecules are of particular interest for drug discovery and development.
Medicine: In the medical field, it is explored for its potential therapeutic effects. Research focuses on its ability to interact with specific molecular targets involved in diseases, aiming to develop new treatments or improve existing ones.
Industry: Industrially, it finds use in the development of materials with specific properties. Its derivatives are studied for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with molecular targets in biological systems. It can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved often include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses. The exact molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
N1-(2-(dihydroisoquinolin-2-yl)ethyl)oxalamide: Similar core structure but lacks the furan ring.
N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar furan and oxalamide structures but different substitutions on the phenyl ring.
N1-(2-(phenyl)ethyl)-N2-(oxalamide): Simple derivative with fewer functional groups.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLDBSBPHQFROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
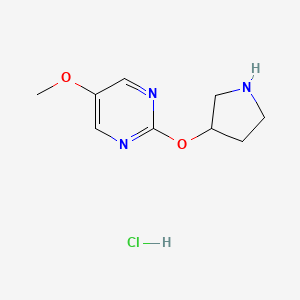
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B2491568.png)
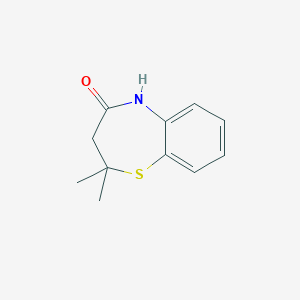
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2491572.png)
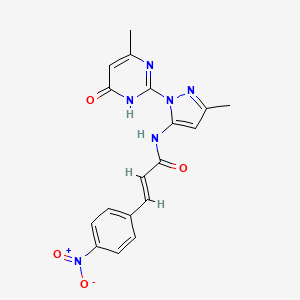
![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)
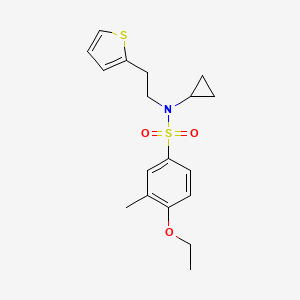
![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)
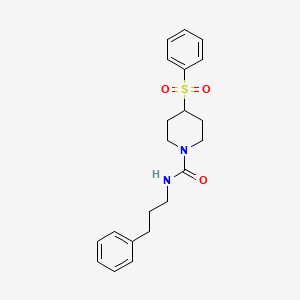
![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)
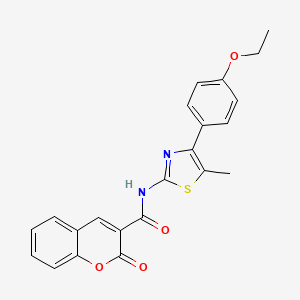
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
